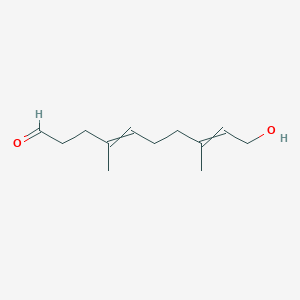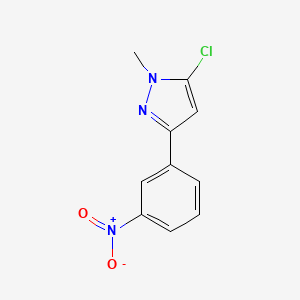
10-Hydroxy-4,8-dimethyldeca-4,8-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-4,8-dimethyldeca-4,8-dienal is an organic compound with the molecular formula C12H20O2. It is known for its role in various chemical and biological processes, including its use as a pheromone component in certain insect species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal typically involves the use of geranyl acetate as a starting material. The process includes several steps, such as hydrolysis, oxidation, and reduction, to achieve the desired compound . Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are commonly employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxy-4,8-dimethyldeca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors .
Major Products
Major products formed from these reactions include 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid, 4,8-dimethyldecanal, and various substituted derivatives .
Applications De Recherche Scientifique
10-Hydroxy-4,8-dimethyldeca-4,8-dienal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses. In biological systems, it may interact with enzymes and receptors, modulating various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethyldecanal: A related compound with similar structural features but different functional groups.
10-Hydroxy-4,8-dimethyldeca-4E,8E-dienoic acid: Another derivative with distinct chemical properties.
Uniqueness
10-Hydroxy-4,8-dimethyldeca-4,8-dienal is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its role as a pheromone component sets it apart from other similar compounds, making it a valuable subject of study in both chemistry and biology .
Propriétés
Numéro CAS |
87920-55-6 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
10-hydroxy-4,8-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O2/c1-11(7-4-9-13)5-3-6-12(2)8-10-14/h5,8-9,14H,3-4,6-7,10H2,1-2H3 |
Clé InChI |
AULOYBHWEBKZIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCO)C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)





![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)
